4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
Description
This compound belongs to the tricyclic diazathia family, characterized by a fused 7.4.0.0²,⁷ tricyclic core with an 8-thia (sulfur atom), 4,6-diaza (two nitrogen atoms), and dione (two ketone groups) functional groups. The substituents include a 4-ethoxyphenyl group at position 4 and a 4-methylbenzyl group at position 6.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N2O3S/c1-3-31-20-14-12-19(13-15-20)28-24(29)23-21-6-4-5-7-22(21)32-25(23)27(26(28)30)16-18-10-8-17(2)9-11-18/h8-15,23H,3-7,16H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZHBDBVPLAMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4=C(CCCC4)SC3=[N+](C2=O)CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N2O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione (CAS Number: 687582-89-4) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological properties, focusing on its anticancer potential, toxicity profiles, and other pharmacological effects.
- Molecular Formula : C26H28N2O3S
- Molecular Weight : 446.57 g/mol
- Structural Characteristics : The compound features a complex tricyclic structure with multiple aromatic rings and a thia (sulfur-containing) moiety, which is often associated with enhanced biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways related to mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Case Studies : In vitro studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, suggesting a promising avenue for further research.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Study B | HT-29 (Colon) | 10 | ROS generation |
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to assess the toxicity associated with the compound:
- Aquatic Toxicity : The compound has been reported to be very toxic to aquatic life with long-lasting effects . This raises concerns regarding environmental safety.
- Reproductive Toxicity : Preliminary data suggest potential reproductive toxicity, indicating a need for comprehensive toxicological studies to evaluate its safety for therapeutic use .
Pharmacological Effects
Beyond anticancer activity, preliminary studies have suggested other pharmacological effects:
- Anti-inflammatory Properties : Some analogs have demonstrated anti-inflammatory activity in animal models.
- Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural and Substituent Variations
The tricyclic diazathia framework is shared among several analogs, but substituents and minor structural modifications significantly influence physicochemical and biological properties. Key comparisons include:
*Inferred from IUPAC name; †Estimated based on substituent hydrophobicity.
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with the 3-chlorophenyl (electron-withdrawing) group in ’s analog. This difference may reduce the target’s logP (hydrophobicity) compared to the chlorinated analog (XLogP3 = 4.9) .
- Methyl vs. Fluorobenzyl : The 4-methylbenzyl substituent in the target compound likely increases lipophilicity compared to the 4-fluorobenzyl group in ’s compound, though fluorine’s electronegativity may enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
